4-Hydroxy-3-methoxybenzaldehyde (3,5-dichloro-2-pyridinyl)hydrazone
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Overview
Description
4-[(E)-[2-(3,5-DICHLOROPYRIDIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-METHOXYPHENOL is a complex organic compound that features a hydrazone linkage between a dichloropyridine and a methoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[2-(3,5-DICHLOROPYRIDIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-METHOXYPHENOL typically involves the condensation of 3,5-dichloropyridine-2-carbohydrazide with 2-methoxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[2-(3,5-DICHLOROPYRIDIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-METHOXYPHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The hydrazone linkage can be reduced to form hydrazines.
Substitution: The dichloropyridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydrazines and related derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-[(E)-[2-(3,5-DICHLOROPYRIDIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-METHOXYPHENOL has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(E)-[2-(3,5-DICHLOROPYRIDIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-METHOXYPHENOL involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the dichloropyridine moiety can interact with specific receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloropyridine: A simpler dichloropyridine derivative used in organic synthesis.
2,4-Dichloro-5-[(E)-[(2E)-2-[(4,6-dichloropyridin-3-yl)methylidene]hydrazin-1-ylidene]methyl]pyridine: A structurally related compound with similar reactivity.
4-(4-{[2-(3,5-dichloropyridin-2-yl)hydrazin-1-ylidene]methyl}phenyl)morpholine: Another hydrazone derivative with potential biological activity.
Uniqueness
4-[(E)-[2-(3,5-DICHLOROPYRIDIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-METHOXYPHENOL is unique due to its combination of a dichloropyridine and a methoxyphenol moiety, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and interact with specific receptors makes it a valuable compound for various applications .
Properties
Molecular Formula |
C13H11Cl2N3O2 |
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Molecular Weight |
312.15 g/mol |
IUPAC Name |
4-[(E)-[(3,5-dichloropyridin-2-yl)hydrazinylidene]methyl]-2-methoxyphenol |
InChI |
InChI=1S/C13H11Cl2N3O2/c1-20-12-4-8(2-3-11(12)19)6-17-18-13-10(15)5-9(14)7-16-13/h2-7,19H,1H3,(H,16,18)/b17-6+ |
InChI Key |
DGCBYXRSCWZVJV-UBKPWBPPSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC2=C(C=C(C=N2)Cl)Cl)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC2=C(C=C(C=N2)Cl)Cl)O |
Origin of Product |
United States |
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